molecular formula C23H24ClN7O3 B2573998 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1172358-96-1

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2573998
CAS RN: 1172358-96-1
M. Wt: 481.94
InChI Key: MLTNMIZJKFUDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN7O3 and its molecular weight is 481.94. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

Research on similar derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, has been conducted with a focus on their computational and pharmacological potential. These compounds, such as N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specific studies have shown binding and moderate inhibitory effects in assays, suggesting their potential in medical and pharmacological applications (Faheem, 2018).

Molecular Conformations and Biological Activities

Derivatives of 4-antipyrine, which share structural similarities with the compound , have exhibited a range of biological activities, including analgesic, antibacterial, and anti-inflammatory effects. Research has revealed different molecular conformations in these compounds, which can be linked to their varying biological activities. For instance, 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been studied for its molecular structure and hydrogen bonding, which might correlate with its biological effectiveness (Narayana et al., 2016).

Novel Potential Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound of interest, has indicated their potential as novel antipsychotic agents. These compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have demonstrated antipsychotic-like profiles in behavioral animal tests. This research suggests that similar compounds, like the one , might have applications in the treatment of psychiatric disorders (Wise et al., 1987).

Corrosion Inhibition Performance

Pyrazole derivatives, including those structurally related to the compound , have been studied for their corrosion inhibition performance. They have been investigated as inhibitors for mild steel corrosion in acidic solutions. This research indicates that similar compounds could be used in industrial applications for protecting metals against corrosion (Yadav et al., 2016).

Synthesis and Anti-tumor Activities

Research on the synthesis of novel pyrazole derivatives containing 1,3,4-oxadiazole, structurally similar to the compound of interest, has been conducted with a focus on their anti-tumor activities. Such studies can offer insights into the potential use of similar compounds in cancer treatment (Jin, 2014).

properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(propan-2-ylamino)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O3/c1-13(2)26-22-19(23-28-21(30-34-23)14-4-6-15(24)7-5-14)20(25)31(29-22)12-18(32)27-16-8-10-17(33-3)11-9-16/h4-11,13H,12,25H2,1-3H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTNMIZJKFUDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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